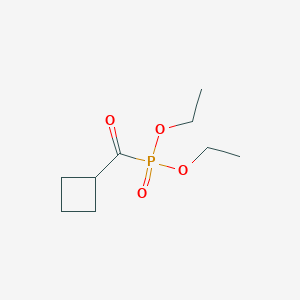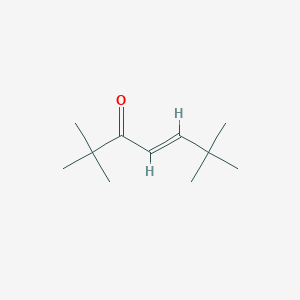
(E)-2,2,6,6-Tetramethyl-4-hepten-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2,2,6,6-Tetramethyl-4-hepten-3-one is an organic compound with a unique structure characterized by a double bond and four methyl groups attached to the heptenone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,2,6,6-Tetramethyl-4-hepten-3-one typically involves the aldol condensation of acetone with isobutyraldehyde, followed by dehydration to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, under controlled temperature conditions to ensure the formation of the (E)-isomer.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process.
化学反应分析
Types of Reactions
(E)-2,2,6,6-Tetramethyl-4-hepten-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: The methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation reactions using reagents like bromine or chlorine.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Saturated heptanone derivatives.
Substitution: Halogenated derivatives of the original compound.
科学研究应用
(E)-2,2,6,6-Tetramethyl-4-hepten-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism by which (E)-2,2,6,6-Tetramethyl-4-hepten-3-one exerts its effects involves interactions with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application and context.
相似化合物的比较
Similar Compounds
(E)-2,2,6,6-Tetramethyl-4-heptanone: A saturated analog with similar structural features but lacking the double bond.
2,2,6,6-Tetramethyl-4-penten-3-one: A compound with a similar backbone but different positioning of the double bond.
属性
分子式 |
C11H20O |
|---|---|
分子量 |
168.28 g/mol |
IUPAC 名称 |
(E)-2,2,6,6-tetramethylhept-4-en-3-one |
InChI |
InChI=1S/C11H20O/c1-10(2,3)8-7-9(12)11(4,5)6/h7-8H,1-6H3/b8-7+ |
InChI 键 |
JRTSXIAOCFBBPE-BQYQJAHWSA-N |
手性 SMILES |
CC(C)(C)/C=C/C(=O)C(C)(C)C |
规范 SMILES |
CC(C)(C)C=CC(=O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Benzenamine, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B14753611.png)
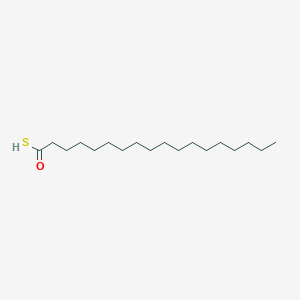

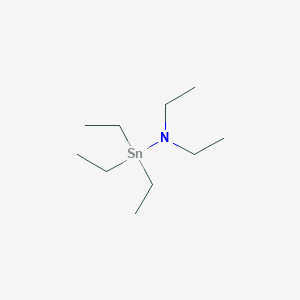
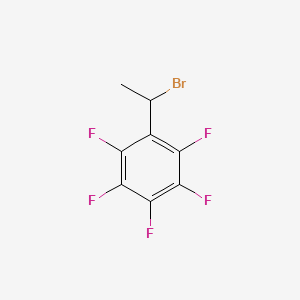
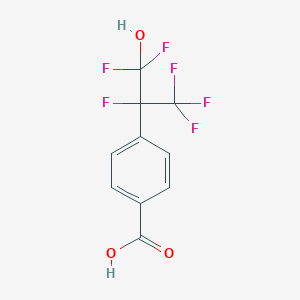
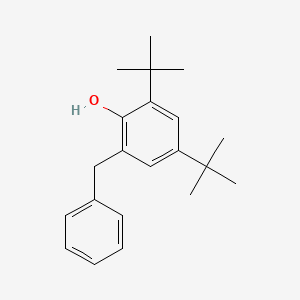
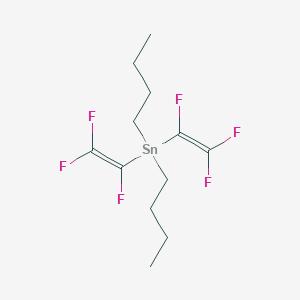

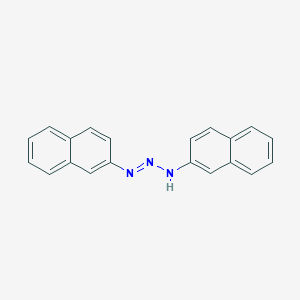
![[4-({[4-(Acetylamino)phenyl]sulfonyl}amino)phenyl]acetic acid](/img/structure/B14753683.png)
